molecular formula C14H13F2NO3S B10968640 3,4-difluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

3,4-difluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Cat. No.: B10968640
M. Wt: 313.32 g/mol
InChI Key: GUDZLYXDUAMNIX-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H13F2NO3S and a molecular weight of 313.32 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to a benzenesulfonamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 2-methoxy-5-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of hydroxylated benzenesulfonamides.

    Reduction: Formation of aminobenzenesulfonamides.

Scientific Research Applications

3,4-difluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-difluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other similar compounds .

Properties

Molecular Formula

C14H13F2NO3S

Molecular Weight

313.32 g/mol

IUPAC Name

3,4-difluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H13F2NO3S/c1-9-3-6-14(20-2)13(7-9)17-21(18,19)10-4-5-11(15)12(16)8-10/h3-8,17H,1-2H3

InChI Key

GUDZLYXDUAMNIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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